

# LT175 (CAS Number: 862901-87-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LT175    |           |
| Cat. No.:            | B1675333 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

LT175 is a novel, orally active dual peroxisome proliferator-activated receptor alpha/gamma (PPARa/y) ligand with a unique pharmacological profile. Identified by the CAS number 862901-87-9, this small molecule has demonstrated potent insulin-sensitizing effects coupled with reduced adipogenic properties, positioning it as a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the chemical, physical, and biological properties of LT175, with a focus on its mechanism of action, experimental validation, and relevant protocols for research and development. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

# **Chemical and Physical Properties**

**LT175**, chemically known as (2S)-2-(Biphenyl-4-yloxy)-3-phenyl-propionic acid, is a white to beige powder.[1] Its fundamental properties are summarized in the table below.



| Property            | Value                                               | Reference    |
|---------------------|-----------------------------------------------------|--------------|
| CAS Number          | 862901-87-9                                         | [1][2][3][4] |
| Molecular Formula   | C21H18O3                                            | [2][3][5]    |
| Molecular Weight    | 318.37 g/mol                                        | [1][2][5]    |
| IUPAC Name          | (2S)-3-phenyl-2-(4-<br>phenylphenoxy)propanoic acid | [5]          |
| Synonyms            | LT-175, LT 175                                      | [2][4]       |
| Appearance          | White to beige powder                               | [1]          |
| Purity              | ≥98% (HPLC)                                         | [1]          |
| Solubility          | DMSO: 10 mg/mL                                      | [1]          |
| Storage Temperature | 2-8°C                                               | [1]          |

## **Biological Activity and Mechanism of Action**

**LT175** is a dual agonist of PPARα and PPARγ, with a partial agonist profile for PPARγ.[1][4] This dual activity allows it to modulate both lipid and glucose metabolism. The peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

The partial agonism of **LT175** on PPARy is a key feature. It has been shown to interact with a distinct region of the PPARy ligand-binding domain.[4] This unique binding mode is believed to be responsible for its differential effects on gene expression compared to full PPARy agonists like rosiglitazone. Specifically, **LT175** affects the recruitment of transcriptional coregulators, such as the cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear corepressor 1 (NCoR1), to the PPARy complex.[4] This selective modulation of coregulator interaction is thought to underlie its potent insulin-sensitizing effects while having a reduced capacity to induce adipogenesis, a common side effect of full PPARy agonists.[2][4]

### **Signaling Pathway of LT175**





#### Click to download full resolution via product page

Caption: **LT175** binds to the inactive PPARy-RXR heterodimer, causing the dissociation of the NCoR1 corepressor and the recruitment of the CBP coactivator, leading to the transcription of target genes.

# In Vitro and In Vivo Efficacy In Vitro Activity

**LT175** has been shown to be a potent activator of both human and mouse PPAR $\alpha$  and a partial agonist of human PPAR $\gamma$ .

| Assay                  | EC50 (µM) | Reference |
|------------------------|-----------|-----------|
| Human PPARα activation | 0.22      | [3][4]    |
| Mouse PPARα activation | 0.26      | [3][4]    |
| Human PPARy activation | 0.48      | [3][4]    |

In vitro studies using 3T3-L1 preadipocytes have demonstrated that **LT175** has a lower adipogenic activity compared to the full PPARy agonist rosiglitazone.[2] It differentially activates PPARy target genes, leading to less lipid accumulation.[2]

# **In Vivo Activity**



In vivo studies in diet-induced insulin-resistant mice have highlighted the therapeutic potential of **LT175**. Oral administration of **LT175** (100 mg/kg/day) for 3 days resulted in a significant decrease in body weight (11%) and reductions in fasting blood glucose, triglycerides, and free fatty acids.[4] Furthermore, **LT175** significantly decreased total plasma cholesterol.[4]

| Parameter                | Effect of LT175 Treatment | Reference |
|--------------------------|---------------------------|-----------|
| Body Weight              | ↓ (11% decrease)          | [4]       |
| Fasting Blood Glucose    | Ţ                         | [4]       |
| Triglycerides            | Ţ                         | [4]       |
| Free Fatty Acids         | Ţ                         | [4]       |
| Total Plasma Cholesterol | Ţ                         | [4]       |

## **Experimental Protocols**

The following are summaries of key experimental protocols adapted from Gilardi et al., J Biol Chem. 2014 Mar 7;289(10):6908-20.

### **Cell Culture and Transactivation Assays**

- Cell Lines: HEK293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin.
- Transfection: Cells were transiently transfected using standard calcium phosphate precipitation methods with expression vectors for PPARs, RXR, and a luciferase reporter plasmid containing a PPRE.
- Luciferase Assay: 24 hours post-transfection, cells were treated with LT175 or a reference compound for another 24 hours. Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected β-galactosidase expression vector.

#### **Adipocyte Differentiation**

Cell Line: 3T3-L1 preadipocytes were grown to confluence in DMEM with 10% calf serum.



- Differentiation Induction: Two days post-confluence, differentiation was induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 μM dexamethasone, 10 μg/ml insulin, and the test compounds (**LT175** or rosiglitazone).
- Maintenance: After 48 hours, the medium was replaced with DMEM containing 10% FBS and 10  $\mu$ g/ml insulin for another 48 hours. Subsequently, the cells were maintained in DMEM with 10% FBS.
- Oil Red O Staining: After 8-10 days, differentiated adipocytes were fixed and stained with Oil Red O to visualize lipid accumulation.

#### In Vivo Studies in Diet-Induced Obese Mice

- Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and insulin resistance.
- Treatment: Mice were orally administered with vehicle, LT175 (e.g., 100 mg/kg/day), or reference compounds for a defined duration.
- Metabolic Parameters: Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol using standard enzymatic assays.
- Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis and insulin sensitivity.

# **Experimental Workflow for In Vivo Study**





Click to download full resolution via product page



Caption: A typical experimental workflow for evaluating the in vivo efficacy of **LT175** in a dietinduced obesity mouse model.

#### Conclusion

**LT175** (CAS 862901-87-9) is a promising dual PPARα/γ agonist with a distinct mechanism of action that confers potent insulin-sensitizing effects with a reduced risk of adipogenesis. Its ability to selectively modulate PPARγ activity through a unique binding mode and differential coregulator recruitment makes it an attractive lead compound for the development of next-generation therapies for type 2 diabetes and related metabolic diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of **LT175** and its analogs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. LT175 Is a Novel PPARα/y Ligand with Potent Insulin-sensitizing Effects and Reduced Adipogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [LT175 (CAS Number: 862901-87-9): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675333#lt175-cas-number-862901-87-9-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com